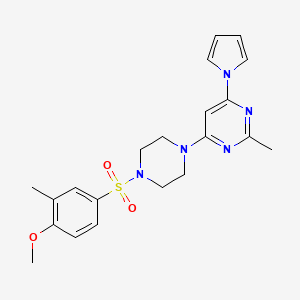

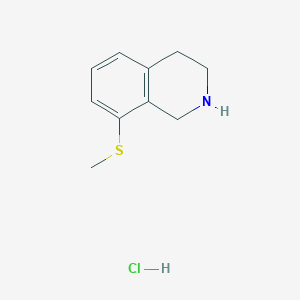

![molecular formula C11H8F3NO B2940149 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole CAS No. 259269-58-4](/img/structure/B2940149.png)

1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole

Overview

Description

The compound “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” belongs to the class of organic compounds known as pyrroles. Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms .

Synthesis Analysis

While specific synthesis methods for “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” were not found, pyrroles can generally be synthesized using the Paal-Knorr Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters .Scientific Research Applications

Pharmaceutical Research

The trifluoromethoxy group is known to enhance biological activity in various compounds. It’s plausible that “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” could be investigated for potential pharmaceutical applications, such as anti-proliferative or anti-cancer agents, due to the presence of this group .

Synthetic Intermediate

Compounds with the trifluoromethoxy phenyl group often serve as intermediates in chemical synthesis, particularly in medicinal chemistry. This suggests that “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” might be used in the synthesis of more complex molecules for drug development .

Electrochromic Materials

The related compound polydithienylpyrroles with a trifluoromethoxy phenyl group has been used in electrochromic materials. Therefore, “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” could potentially be applied in the development of electrochromic devices and coatings .

Anesthetic Agents

Trifluoromethyl ethers, which share a similar trifluoromethoxy group, are components of anesthetic agents like Sevoflurane®. This implies that “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” might have applications in anesthesiology research .

Antimicrobial Agents

Given that biguanide derivatives with a trifluoromethoxy phenyl group have been studied for their antimicrobial properties, it’s conceivable that “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” could also be explored for use as an antimicrobial agent .

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-[4-(trifluoromethoxy)phenyl]pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c12-11(13,14)16-10-5-3-9(4-6-10)15-7-1-2-8-15/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGWSGFNZMAYJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-1-[3-(trifluoromethyl)phenyl]phthalazine](/img/structure/B2940067.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2940073.png)

![3-Chloro-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2940074.png)

![2-phenyl-6-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-3(2H)-pyridazinone](/img/structure/B2940077.png)

![1-(Cyclopropylmethyl)-2-[[4-methoxy-3-(trifluoromethyl)phenoxy]methyl]aziridine](/img/structure/B2940080.png)

![hexahydro-1H-cyclopenta[c]thiophen-5-one](/img/structure/B2940086.png)